molecular formula C12H15BrClN B2587324 6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride CAS No. 1808899-40-2

6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride

Cat. No.: B2587324
CAS No.: 1808899-40-2
M. Wt: 288.61
InChI Key: QVBDJZKQOLOBPZ-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride is a chemical compound with the molecular formula C12H15BrClN It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of a bromine atom at the 6th position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride typically involves the bromination of 2,3,4,4a,9,9a-hexahydro-1H-carbazole. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The resulting brominated product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The process may include recrystallization or other purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the carbazole core play crucial roles in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride
  • 6-Iodo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride
  • 2,3,4,4a,9,9a-Hexahydro-1H-carbazole hydrochloride

Uniqueness

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, iodo, and non-halogenated analogs

Properties

IUPAC Name

6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12;/h5-7,9,11,14H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBDJZKQOLOBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=C(N2)C=CC(=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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